3-(Difluoromethyl)-4,4-dimethylpentanoic acid
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Overview
Description
3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid is a synthetic chemical used as a pesticide . It is used commercially as an intermediate to seven fungicides which act by inhibition of succinate dehydrogenase (SDHI) . It consists of a pyrazole ring with difluoromethyl, methyl and carboxylic acid groups attached in specific positions .
Synthesis Analysis
The first reported synthesis of the pyrazole acid was in 1993, by chemists at Monsanto . The ethyl ester of difluoroacetoacetic acid is treated with triethyl orthoformate in the presence of acetic anhydride and then with methyl hydrazine, which forms mainly the required pyrazole ring .Molecular Structure Analysis
The molecular structure of 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid consists of a pyrazole ring with difluoromethyl, methyl and carboxylic acid groups attached in specific positions .Scientific Research Applications
Synthesis and Chemical Properties
Synthesis of Methyl 3-oxo-4,4-dimethylpentanoate-1,3-14C
A study describes the preparation of methyl 3-oxo-4,4-dimethylpentanoate-1,3-14C, indicating the potential for synthesizing complex organic compounds for research purposes (Sieving, 1987).
Difluoromethyl Bioisostere
Research on the difluoromethyl group, similar to 3-(Difluoromethyl)-4,4-dimethylpentanoic acid, reveals it as a lipophilic hydrogen bond donor. This property makes it a significant component in the rational design of drugs, especially as a bioisostere for hydroxyl, thiol, or amine groups (Zafrani et al., 2017).
Synthesis of CMe2CF3-Containing Heteroarenes
A protocol involving 3,3,3-trifluoro-2,2-dimethylpropanoic acid, closely related to 3-(Difluoromethyl)-4,4-dimethylpentanoic acid, was developed for the synthesis of heteroarenes. These compounds have potential applications in drug discovery (Shi et al., 2018).
Applications in Peptide and Organic Chemistry
Peptides Containing a Neopentylglycine Residue
Studies on peptides containing noncoded amino acids, like neopentylglycine (a structure similar to 3-(Difluoromethyl)-4,4-dimethylpentanoic acid), show the importance of such compounds in understanding the physical and biological characteristics of peptides (Pospíšek & Bláha, 1987).
Transition-Metal-Free Decarboxylation for Heteroarene Synthesis
Research demonstrates the use of 3,3,3-trifluoro-2,2-dimethylpropanoic acid in the metal-free synthesis of heteroarenes, highlighting the potential of similar compounds like 3-(Difluoromethyl)-4,4-dimethylpentanoic acid in organic synthesis (Liu et al., 2018).
Safety And Hazards
Future Directions
properties
IUPAC Name |
3-(difluoromethyl)-4,4-dimethylpentanoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14F2O2/c1-8(2,3)5(7(9)10)4-6(11)12/h5,7H,4H2,1-3H3,(H,11,12) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JWZUHPNTBNQLSW-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(CC(=O)O)C(F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14F2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.19 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(Difluoromethyl)-4,4-dimethylpentanoic acid |
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